molecular formula C11H10N2O3 B5822615 1-Acetyl-3-phenylimidazolidine-2,4-dione

1-Acetyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B5822615
M. Wt: 218.21 g/mol
InChI Key: FKJCEETZQTXSHE-UHFFFAOYSA-N
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Description

1-Acetyl-3-phenylimidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure. It contains nitrogen and oxygen atoms, making it a versatile molecule in organic chemistry. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-phenylimidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and acetylation. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-3-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-acetyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    3-Phenylimidazolidine-2,4-dione: This compound shares a similar core structure but lacks the acetyl group, which can influence its reactivity and biological activity.

    Thiazolidine-2,4-dione: Another five-membered ring compound with sulfur instead of nitrogen, known for its antidiabetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of science. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities. Ongoing research continues to explore its full potential in medicinal chemistry and other areas.

Properties

IUPAC Name

1-acetyl-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8(14)12-7-10(15)13(11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCEETZQTXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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